2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone
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Overview
Description
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone: is a chemical compound with the following properties:
Common Name: 2,3-dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one
CAS Number: 54987-90-5
Molecular Formula: CHBrNO
Molecular Weight: 413.06 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of acetophenone with 2-nitrobenzaldehyde . The bromination occurs at the α-carbon position of the ketone group. The reaction proceeds as follows:
Acetophenone+2-Nitrobenzaldehyde→2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one
Reaction Conditions: The reaction typically takes place in an organic solvent (such as dichloromethane or ethyl acetate) with a brominating agent (e.g., bromine or N-bromosuccinimide). Acidic conditions may be employed to facilitate the bromination.
Chemical Reactions Analysis
Reactivity:
Bromination: The compound readily undergoes bromination due to the presence of α-hydrogens adjacent to the carbonyl group.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The bromine atoms can be substituted by other nucleophiles.
- Bromine (Br2)
- N-Bromosuccinimide (NBS)
- Hydrogenation catalysts (e.g., palladium on carbon) for nitro group reduction
Major Products: The major product of the bromination reaction is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : Used as a synthetic intermediate for other compounds.
- Biology : Investigated for its potential biological activities.
- Medicine : Studied for its pharmacological properties.
- Industry : May serve as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymes. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
- Acetophenone
- 2-Nitrobenzaldehyde
Remember that this compound’s uniqueness lies in its combination of bromine substitution and the nitrophenyl group
Properties
CAS No. |
6968-99-6 |
---|---|
Molecular Formula |
C15H11Br2NO3 |
Molecular Weight |
413.06 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2NO3/c16-13(11-7-4-8-12(9-11)18(20)21)14(17)15(19)10-5-2-1-3-6-10/h1-9,13-14H |
InChI Key |
LOYYEMPWEAHZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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